7-fluorodibenzo[b,e]thiepin-11(6H)-one 7-fluorodibenzo[b,e]thiepin-11(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207992
InChI: InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2
SMILES:
Molecular Formula: C14H9FOS
Molecular Weight: 244.29 g/mol

7-fluorodibenzo[b,e]thiepin-11(6H)-one

CAS No.:

Cat. No.: VC17207992

Molecular Formula: C14H9FOS

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

7-fluorodibenzo[b,e]thiepin-11(6H)-one -

Specification

Molecular Formula C14H9FOS
Molecular Weight 244.29 g/mol
IUPAC Name 7-fluoro-6H-benzo[c][1]benzothiepin-11-one
Standard InChI InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2
Standard InChI Key YKAGRTZOYCWRFL-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC=C2F)C(=O)C3=CC=CC=C3S1

Introduction

Chemical Identity and Structural Features

7-Fluorodibenzo[b,e]thiepin-11(6H)-one (CAS: 2365473-57-8) is defined by the molecular formula C₁₄H₉FOS and a molecular weight of 244.28 g/mol . The core structure consists of two benzene rings fused to a central thiepin ring system, with a ketone group at position 11 and a fluorine substituent at position 7 (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Identifiers of 7-Fluorodibenzo[b,e]thiepin-11(6H)-one

PropertyValue
CAS Number2365473-57-8
Molecular FormulaC₁₄H₉FOS
Molecular Weight244.28 g/mol
IUPAC Name7-Fluorodibenzo[b,e]thiepin-11(6H)-one
SynonymsBaloxavir Impurity 1

The structural analogy to dibenzo[b,e]thiepin-11(6H)-one (CAS: 1531-77-7) is notable, with the fluorine substitution at position 7 distinguishing it from other halogenated derivatives such as 8-fluorodibenzo[b,e]thiepin-11(6H)-one .

Synthesis and Manufacturing Processes

The synthesis of 7-fluorodibenzo[b,e]thiepin-11(6H)-one is inferred from methodologies developed for its parent compound, dibenzo[b,e]thiepin-11(6H)-one . A proposed multi-step route involves:

  • Friedel-Crafts Acylation: Formation of the dibenzothiepin core using a thiophene derivative and an acyl chloride.

  • Bromination: Introduction of bromine at position 7 using N-bromosuccinimide (NBS) under reflux conditions .

  • Fluorination: Halogen exchange via nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) or electrophilic fluorination agents.

  • Cyclization: Closure of the thiepin ring using polyphosphoric acid (PPA) at elevated temperatures .

Critical Reaction Parameters:

  • Temperature: Fluorination steps typically require 80–120°C to overcome activation energy barriers.

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in fluorination reactions .

  • Yield Optimization: Challenges include minimizing defluorination byproducts and controlling regioselectivity.

Physicochemical Properties

The fluorine substituent significantly alters the compound’s physicochemical profile compared to non-fluorinated analogs:

Table 2: Physicochemical Properties

Property7-Fluoro DerivativeParent Compound (1531-77-7)
Melting PointNot reported118–120°C
Boiling Point~380°C (Predicted) 285–290°C
Density1.335 g/cm³ (Predicted) 1.28 g/cm³
SolubilityLow in water; soluble in DMSOSimilar to parent

The electron-withdrawing effect of fluorine reduces electron density at the aromatic ring, altering solubility and chromatographic behavior. This property necessitates advanced purification techniques, such as preparative HPLC, to achieve pharmaceutical-grade purity .

Analytical Characterization and Quality Control

Robust analytical methods are essential for quantifying 7-fluorodibenzo[b,e]thiepin-11(6H)-one in pharmaceutical matrices:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation from baloxavir marboxil .

  • Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.8–7.2 (m, aromatic H), δ 3.1 (s, SCH₂) .

    • MS (ESI+): m/z 245.1 [M+H]⁺ .

  • X-ray Crystallography: Confirms planar thiepin ring geometry and fluorine placement .

Table 3: HPLC Method Parameters

ColumnC18, 250 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
Retention Time12.4 min

Applications in Pharmaceutical Development

7-Fluorodibenzo[b,e]thiepin-11(6H)-one’s primary role is as a process-related impurity in baloxavir marboxil synthesis . Key considerations include:

  • Impurity Control: Stringent monitoring during API synthesis to ensure compliance with regulatory thresholds.

  • Therapeutic Potential: Structural similarities to bioactive dibenzo[b,e]thiepins warrant exploration in:

    • Cardiotherapeutics: Positive inotropic agents for heart failure .

    • CNS Disorders: Serotonin/dopamine receptor modulators.

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